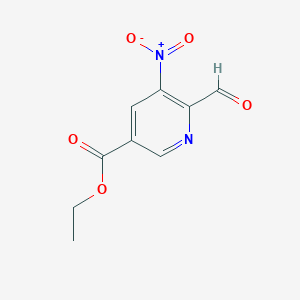

Ethyl 6-formyl-5-nitronicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O5 |

|---|---|

Molecular Weight |

224.17 g/mol |

IUPAC Name |

ethyl 6-formyl-5-nitropyridine-3-carboxylate |

InChI |

InChI=1S/C9H8N2O5/c1-2-16-9(13)6-3-8(11(14)15)7(5-12)10-4-6/h3-5H,2H2,1H3 |

InChI Key |

KSJUZHSXUFSOCV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 6 Formyl 5 Nitronicotinate

Strategies for Formyl Group Elaboration at the C6 Position

The introduction of a formyl group onto the pyridine (B92270) scaffold, particularly at the C6 position adjacent to the ring nitrogen, is a key synthetic challenge. This section explores the primary methods for achieving this transformation.

Regioselective Oxidation of 6-Methyl Nicotinate (B505614) Precursors

The most direct and widely utilized strategy for installing the 6-formyl group is the regioselective oxidation of a corresponding 6-methyl precursor. The starting material for this transformation is typically Ethyl 6-methyl-5-nitronicotinate. jknbiochem.netbldpharm.com The methyl group at the C6 position is activated by the adjacent nitrogen atom of the pyridine ring, making it susceptible to oxidation.

Selenium dioxide (SeO2) is a highly effective reagent for this specific transformation. du.ac.inchemicalbook.com It is known for its ability to oxidize activated methyl and methylene (B1212753) groups to carbonyl compounds. du.ac.inchem-station.com The reaction involves heating the 6-methyl precursor with a stoichiometric amount of selenium dioxide in an appropriate solvent, such as dioxane or a mixture of dioxane and acetic acid. researchgate.net This method provides the desired aldehyde, although careful control of reaction conditions is necessary to prevent over-oxidation to the corresponding carboxylic acid. researchgate.net

The general mechanism for this oxidation proceeds through an initial ene reaction followed by a chemistrysteps.comorganic-chemistry.org-sigmatropic rearrangement, which ultimately leads to the aldehyde after hydrolysis. chem-station.comlkouniv.ac.in

Alternative Formylation Routes: Vilsmeier-Haack, Reimer-Tiemann, and Related Reactions (if applicable to this scaffold)

Alternative formylation methods common in aromatic chemistry include the Vilsmeier-Haack and Reimer-Tiemann reactions. However, their applicability to the synthesis of Ethyl 6-formyl-5-nitronicotinate is severely limited.

Vilsmeier-Haack Reaction: This reaction involves the formylation of electron-rich aromatic and heteroaromatic compounds using the Vilsmeier reagent, a chloroiminium salt generated from a substituted amide (like dimethylformamide) and phosphorus oxychloride. chemistrysteps.comorganic-chemistry.org The reaction proceeds via electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile. nih.gov The pyridine ring is inherently electron-deficient, and in the case of the target scaffold, the presence of two strong electron-withdrawing groups (nitro and ester) renders the ring highly electrophilic and thus unreactive toward the electrophilic Vilsmeier reagent. nih.gov Therefore, this method is not a viable route.

Reimer-Tiemann Reaction: This reaction achieves ortho-formylation of phenols and is also effective for some electron-rich heterocycles like pyrroles and indoles. mychemblog.comorganicreactions.orgnrochemistry.comwikipedia.org The reactive electrophile is dichlorocarbene, generated from chloroform and a strong base. nrochemistry.comwikipedia.org Similar to the Vilsmeier-Haack reaction, this is an electrophilic substitution that requires a nucleophilic, electron-rich substrate. mychemblog.com The electron-poor nature of the 5-nitronicotinate scaffold makes it unsuitable for the Reimer-Tiemann reaction.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the yield of this compound from the oxidation of its 6-methyl precursor and to minimize the formation of byproducts, optimization of reaction parameters is crucial. Key variables include the choice of oxidant, solvent, temperature, and reaction time. Using selenium dioxide as the oxidant, a systematic study can enhance selectivity for the desired aldehyde over the carboxylic acid.

Below is a representative data table illustrating the optimization of this transformation.

| Entry | Oxidant (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of Aldehyde (%) |

|---|---|---|---|---|---|

| 1 | SeO₂ (1.1) | Dioxane | 80 | 12 | 55 |

| 2 | SeO₂ (1.1) | Dioxane | 100 | 8 | 67 |

| 3 | SeO₂ (1.5) | Dioxane | 100 | 8 | 65 (Increased byproduct) |

| 4 | SeO₂ (1.1) | Pyridine | 100 | 10 | 40 |

| 5 | SeO₂ (1.1) | Dioxane/H₂O (95:5) | 100 | 6 | 72 |

Data is illustrative and based on typical outcomes for such reactions.

The optimization studies suggest that using slightly more than one equivalent of selenium dioxide in a solvent like dioxane at reflux temperature provides a good yield. researchgate.net The addition of a small amount of water can sometimes facilitate the reaction, potentially by aiding in the breakdown of intermediates. Increasing the amount of oxidant does not necessarily improve the yield of the aldehyde and may promote over-oxidation.

Introduction and Manipulation of the Nitro Group at the C5 Position

The placement of the nitro group at the C5 position is another critical step that can be approached through direct nitration or by using a functional group precursor.

Direct Nitration Procedures of Pyridine Rings (if applicable)

Direct nitration of pyridine rings is notoriously difficult compared to benzene derivatives. The lone pair on the ring nitrogen acts as a base, and under the strongly acidic conditions of typical nitrating mixtures (e.g., HNO₃/H₂SO₄), it becomes protonated. This forms a pyridinium ion, which strongly deactivates the ring towards electrophilic aromatic substitution, resulting in very low yields.

For a substrate like Ethyl 6-methylnicotinate, which is already somewhat deactivated by the ester group, direct nitration is inefficient. The harsh conditions required often lead to degradation and poor regioselectivity. Consequently, direct nitration is not considered a synthetically viable method for preparing Ethyl 6-methyl-5-nitronicotinate in high yield.

Nitro Group Precursors and Their Transformations

The synthetic sequence typically begins with Ethyl 6-methyl-5-aminonicotinate . This precursor can be converted to the target nitro compound via a two-step diazotization-nitration sequence:

Diazotization: The amino group is converted into a diazonium salt. This is achieved by treating the aminopyridine precursor with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong, non-nucleophilic acid like tetrafluoroboric acid (HBF₄) at low temperatures (0–5 °C). This reaction forms the relatively stable Ethyl 6-methyl-5-diazoniumnicotinate tetrafluoroborate.

Nitro-de-diazoniation: The resulting diazonium salt is then decomposed in the presence of a nitrite source, such as aqueous sodium nitrite, often with a copper catalyst. This step, a variation of the Sandmeyer reaction, replaces the diazonium group with a nitro group, yielding the desired Ethyl 6-methyl-5-nitronicotinate.

This precursor-based strategy circumvents the challenges associated with direct electrophilic nitration of a deactivated pyridine ring, providing a reliable and regioselective route to the 5-nitro substituted scaffold.

Esterification Techniques for Nicotinic Acid Derivatives

The final step in the synthesis of this compound, or a key step in the manipulation of its precursor, 6-formyl-5-nitronicotinic acid, is the formation of the ethyl ester. The selection of an appropriate esterification method is crucial for achieving high yields and purity.

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For nicotinic acid derivatives, this typically involves heating the nicotinic acid with the desired alcohol (in this case, ethanol) and a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. google.comgoogleapis.comscholarsresearchlibrary.com The excess alcohol can often serve as the solvent. google.com This method is straightforward but can be limited by the equilibrium nature of the reaction, often requiring removal of water to drive the reaction to completion.

Transesterification is an alternative approach where an existing ester is converted into a different ester by reaction with an alcohol. For instance, methyl nicotinate could be converted to ethyl nicotinate by reacting it with ethanol in the presence of an acid or base catalyst. google.comgoogleapis.com Alkaline catalysts, such as sodium methoxide, are also effective for transesterification reactions. google.com This method is particularly useful when the starting carboxylic acid is difficult to handle or when a different ester is more readily available.

| Method | Reactants | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Esterification | Nicotinic Acid + Ethanol | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid | Reflux in excess ethanol | Simple, uses readily available materials | Equilibrium-limited, may require water removal |

| Transesterification | Methyl Nicotinate + Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Heating with catalyst | Can be faster than direct esterification, avoids handling the free acid | Requires a pre-existing ester |

In a multi-step synthesis of a complex molecule like this compound, it may be necessary to protect the carboxylate group to prevent it from reacting in subsequent steps. The carboxylate is typically protected as an ester that can be easily cleaved under specific conditions.

Common protecting groups for carboxylic acids include:

Methyl and Ethyl Esters : Simple to form but require harsh conditions (strong acid or base) for deprotection via hydrolysis, which might not be compatible with other functional groups.

tert-Butyl Esters : These are readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid) and are stable to many other reagents.

Benzyl Esters : A key advantage is their removal by catalytic hydrogenolysis, a very mild method that is orthogonal to many other protection/deprotection schemes.

Silyl Esters : These are very labile and are generally used for temporary protection, as they are sensitive to even mild acidic or basic aqueous conditions. nih.gov

| Protecting Group (Ester) | Formation | Deprotection (Cleavage) Conditions | Key Features |

|---|---|---|---|

| Methyl/Ethyl | Acid-catalyzed esterification | Strong acid or base hydrolysis (e.g., NaOH, H₂SO₄) | Stable, but requires harsh cleavage conditions |

| tert-Butyl | Reaction with isobutylene and acid catalyst | Mild acid (e.g., Trifluoroacetic Acid, TFA) | Stable to base and nucleophiles |

| Benzyl | Reaction with benzyl alcohol and acid catalyst | Catalytic Hydrogenolysis (H₂, Pd/C) | Cleavage under very mild, neutral conditions |

| Silyl (e.g., TBDMS) | Reaction with silyl chloride | Fluoride ions (e.g., TBAF), mild acid/base | Very labile, for temporary protection |

Chemo-, Regio-, and Stereoselective Synthesis Approaches

The construction of the pyridine ring with the desired substitution pattern of this compound requires precise control over the reaction chemistry.

Achieving the correct arrangement of substituents (regioselectivity) on the pyridine ring is a significant challenge. Classical methods like the Hantzsch pyridine synthesis are powerful for creating substituted pyridines, but controlling the substitution pattern in highly functionalized, unsymmetrical products can be complex. illinois.edu

Modern synthetic methods offer greater control. For example, transition-metal-catalyzed cross-coupling reactions allow for the stepwise and selective introduction of substituents onto a pre-formed pyridine ring. nih.govresearchgate.netnih.gov By carefully choosing the catalyst (e.g., palladium complexes) and coupling partners, one functional group can be introduced at a time with high precision. nih.govnih.gov For instance, a pyridine ring bearing different halogen atoms (e.g., -Br and -Cl) can undergo selective Suzuki coupling at the more reactive site (-Br) first, followed by a reaction at the less reactive site (-Cl), demonstrating exquisite chemoselective control. nih.govresearchgate.netnih.gov

The synthesis could also proceed through a [3+3] annulation strategy, where two three-carbon fragments are combined to form the six-membered pyridine ring. illinois.edu The choice of these fragments and the reaction conditions would be critical in dictating the final regiochemistry of the formyl, nitro, and ester groups.

This compound itself is an achiral molecule. However, its functional groups offer handles for the introduction of chirality in subsequent transformations. For instance, the formyl group could be reduced to a hydroxyl group, creating a chiral center. An asymmetric reduction using a chiral catalyst or reagent would lead to the formation of one enantiomer in excess.

The field of asymmetric synthesis of nicotinic acid and nicotinamide derivatives is well-established. For example, stereoselective glycosylation has been used to produce chiral nicotinamide β-riboside analogs. nih.gov Furthermore, axially chiral nicotinamide derivatives have been synthesized where rotation around a bond is restricted, leading to stable enantiomers. researchgate.net These examples highlight that while the target molecule is achiral, related structures can possess chirality, and their synthesis would require the application of asymmetric methodologies, such as the use of chiral catalysts, chiral auxiliaries, or enantioselective reagents. uwindsor.canih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to make chemical synthesis more environmentally benign, safer, and more efficient. nih.gov These principles can be applied to the synthesis of pyridine derivatives to reduce waste and energy consumption. ijarsct.co.inresearchgate.net

Key green approaches applicable to this synthesis include:

Catalysis : Utilizing efficient catalysts, including biocatalysts like enzymes, can enable reactions under milder conditions with higher selectivity, reducing byproducts. nih.govfrontiersin.org Enzymatic synthesis of nicotinic acid from 3-cyanopyridine, for example, can achieve 100% yield under mild, aqueous conditions. nih.govfrontiersin.org

Alternative Energy Sources : Microwave-assisted and ultrasound-assisted syntheses can dramatically reduce reaction times and energy consumption compared to conventional heating. ijarsct.co.inrasayanjournal.co.innih.gov One-pot multicomponent reactions for pyridine synthesis under microwave irradiation have been shown to provide excellent yields in minutes, compared to hours with conventional heating. nih.gov

Greener Solvents : Replacing hazardous organic solvents with more environmentally friendly alternatives like water, supercritical fluids, or deep eutectic solvents is a core tenet of green chemistry. ijarsct.co.inresearchgate.net

Atom Economy : Designing synthetic routes, such as one-pot multicomponent reactions, that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste. researchgate.netrasayanjournal.co.in

By integrating these principles, a more sustainable synthetic route to this compound could be developed, minimizing the environmental impact of its production.

Solvent-Free or Low-Solvent Reaction Conditions

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry, mitigating environmental impact and improving process safety. For the synthesis of polysubstituted pyridines, including analogs of this compound, solvent-free and low-solvent approaches have demonstrated considerable promise.

One notable approach involves the Hantzsch pyridine synthesis and related multi-component reactions (MCRs), which are inherently atom-economical. Performing these reactions under solvent-free conditions, often with thermal or microwave activation, can lead to significantly improved environmental profiles. For instance, the condensation of an aldehyde, a β-ketoester, and an ammonia source can be conducted by grinding the reactants together, sometimes with a catalytic amount of a solid acid or base. This mechanochemical approach not only eliminates the need for a solvent but can also accelerate reaction rates and improve yields.

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for conducting reactions under low-solvent or solvent-free conditions. The rapid and efficient heating provided by microwaves can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions with fewer byproducts. In the context of synthesizing pyridine derivatives, microwave irradiation has been successfully employed in various cyclization and condensation reactions. nih.govchemijournal.com

The following table illustrates the potential advantages of solvent-free conditions in the synthesis of substituted pyridine derivatives, based on findings from related compounds.

| Reaction Type | Conventional Conditions (Solvent) | Solvent-Free Conditions | Yield (%) (Solvent-Free) | Reference |

| Hantzsch-like Condensation | Acetonitrile, 80°C | Neat, 80°C | 60-99% | conicet.gov.ar |

| Imidazo[1,2-a]pyridine Synthesis | Various organic solvents | Neat, thermal | Good to Excellent | scielo.br |

| C-H Functionalization of Pyridine N-oxides | Halogenated solvents | Neat, thermal | 63-92% | rsc.org |

This table presents data for analogous pyridine derivative syntheses to illustrate the potential of solvent-free methods for this compound.

Catalyst Development for Sustainable Production

The development of efficient and recyclable catalysts is crucial for the sustainable production of fine chemicals. In the synthesis of pyridine derivatives, a shift from stoichiometric reagents to catalytic systems, particularly heterogeneous catalysts, is a key area of research.

Heteropolyacids (HPAs), such as the Wells-Dawson acid (H₆P₂W₁₈O₆₂·24H₂O), have been shown to be effective and recyclable catalysts for Hantzsch-like reactions under solvent-free conditions. conicet.gov.ar These solid acids are advantageous due to their high acidity, thermal stability, and ease of separation from the reaction mixture, allowing for multiple reuse cycles with minimal loss of activity.

Base-catalyzed, one-pot, three-component reactions have also been developed for the synthesis of highly substituted pyridines. organic-chemistry.org These methods often utilize simple and inexpensive bases, avoiding the need for metal catalysts and offering a more environmentally benign and cost-effective route. organic-chemistry.org The use of solid base catalysts, such as Mg-Al hydrotalcite, further enhances the sustainability of these processes by simplifying catalyst recovery and reuse.

The following table summarizes different catalytic systems used in the synthesis of substituted pyridines, highlighting their potential applicability to the synthesis of this compound.

| Catalyst Type | Reaction | Advantages | Potential Application | Reference |

| Wells-Dawson Heteropolyacid | Hantzsch-like Condensation | Recyclable, Solvent-free conditions | Pyridine ring formation | conicet.gov.ar |

| Pyrrolidine-acetic acid | One-pot synthesis of pyridine dicarboxylates | Mild conditions, High atom economy | Assembly of the substituted pyridine core | oist.jp |

| Base Catalysts (e.g., DIPEA) | One-pot three-component synthesis | Metal-free, Environmentally benign | Formation of functionalized pyridines | organic-chemistry.org |

This table showcases catalytic systems for related pyridine syntheses, suggesting potential catalysts for the production of this compound.

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Strategies that maximize atom economy are essential for minimizing waste and creating more sustainable synthetic processes.

Multi-component reactions (MCRs) are prime examples of atom-economical synthesis, as they combine three or more reactants in a single step to form a complex product, with few or no byproducts. nih.gov The synthesis of the pyridine ring of this compound could potentially be achieved through an MCR, thereby maximizing the incorporation of reactant atoms into the final product.

Another important aspect of waste minimization is the development of one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel. oist.jp This approach avoids the need for purification of intermediates, reducing solvent consumption and waste generation. For instance, a one-pot synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives has been developed, demonstrating the feasibility of this strategy for complex pyridine synthesis. researchgate.net

The choice of reagents also plays a critical role in atom economy and waste minimization. For the nitration step in the synthesis of this compound, traditional methods often use a mixture of nitric and sulfuric acids, generating significant acidic waste. Greener nitration methods, such as using dinitrogen pentoxide (N₂O₅), are being explored to improve the environmental footprint of this key transformation. researchgate.netchempanda.com

The following table provides a conceptual comparison of synthetic strategies for pyridine derivatives based on the principles of atom economy.

| Synthetic Strategy | Description | Atom Economy | Waste Generation | Reference |

| Linear Synthesis | Stepwise formation of the target molecule with isolation of intermediates. | Generally Lower | Higher (due to multiple workups and purifications) | Traditional Methods |

| Multi-component Reaction (MCR) | Three or more reactants combine in a single step to form the product. | High | Low | nih.gov |

| One-Pot Synthesis | Multiple reaction steps are performed in the same reactor without isolation of intermediates. | High | Reduced | oist.jpresearchgate.net |

This table provides a qualitative comparison of synthetic strategies, highlighting the benefits of MCRs and one-pot syntheses for waste minimization.

Chemical Transformations and Reaction Pathways of Ethyl 6 Formyl 5 Nitronicotinate

Reactivity of the Aldehyde Moiety

The formyl group is a primary site for a variety of chemical transformations, making it a versatile handle for synthetic modifications.

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate which can then be protonated to yield the addition product.

Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide or a salt like potassium cyanide, Ethyl 6-formyl-5-nitronicotinate is expected to undergo nucleophilic addition to form a cyanohydrin. This reaction is typically catalyzed by a base, which generates the cyanide anion, a potent nucleophile. The resulting cyanohydrin can serve as a precursor for other functional groups, such as α-hydroxy acids and α-amino alcohols.

Wittig Reactions: The aldehyde can be converted to an alkene via the Wittig reaction. This involves the reaction with a phosphorus ylide (a Wittig reagent). The geometry of the resulting alkene (E or Z) is dependent on the structure of the ylide and the reaction conditions. This reaction provides a powerful method for carbon-carbon double bond formation.

Reduction to Alcohol: The formyl group can be readily reduced to a primary alcohol, yielding ethyl 6-(hydroxymethyl)-5-nitronicotinate. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is generally preferred for the selective reduction of aldehydes and ketones in the presence of other reducible functional groups like esters.

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to a carboxylic acid, which would result in the formation of 6-(carboxy)-5-nitronicotinic acid ethyl ester. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) in the Tollens' test. The choice of oxidant is crucial to avoid over-oxidation or side reactions with other functional groups.

Imines and Enamines: this compound can react with primary and secondary amines to form imines (Schiff bases) and enamines, respectively. The reaction with a primary amine involves the initial formation of a hemiaminal, which then dehydrates to form the imine. The reaction with a secondary amine proceeds similarly to form an enamine. These reactions are often catalyzed by acid.

Aldol (B89426) Condensation: While the aldehyde does not have any α-hydrogens and thus cannot self-condense via an aldol reaction, it can act as the electrophilic partner in a crossed aldol condensation with another enolizable aldehyde or ketone. This reaction would lead to the formation of a β-hydroxy carbonyl compound, which can subsequently dehydrate to form an α,β-unsaturated carbonyl compound.

Cannizzaro Reaction: Since this compound lacks α-hydrogens, it has the structural prerequisite to undergo the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction would lead to the simultaneous oxidation of one molecule to a carboxylic acid and the reduction of another molecule to a primary alcohol. The expected products would be the corresponding carboxylate salt and alcohol. The rate-determining step in the Cannizzaro reaction is the hydride shift. rsc.org

Benzoin (B196080) Condensation: The benzoin condensation is a reaction between two aromatic aldehydes, typically catalyzed by a nucleophile like cyanide or a thiamine (B1217682) derivative (vitamin B₁). While classically associated with benzaldehyde, other aromatic aldehydes can also undergo this reaction to form an α-hydroxy ketone, known as a benzoin. The feasibility of this reaction for this compound would depend on the specific reaction conditions and the electronic properties of the pyridine (B92270) ring.

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group and can be transformed into various other functionalities, most notably an amino group.

The nitro group of this compound can be reduced to a primary amino group to yield ethyl 6-formyl-5-aminonicotinate. A common and efficient method for this transformation is catalytic hydrogenation. This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), often supported on carbon. This reduction is a key step in the synthesis of many biologically active molecules, as the resulting amino group can be further functionalized. The general procedure for asymmetric transfer hydrogenation, a related process, often involves a metal catalyst and a hydrogen donor like a formic acid/triethylamine mixture. mdpi.com

Selective Reduction Methods (e.g., to hydroxylamine (B1172632), azo compounds)

The nitro group on the aromatic ring is a key functional handle that can be transformed into various other nitrogen-containing groups. While full reduction to an amine is common, selective reduction to intermediate oxidation states like hydroxylamines or azo compounds is also synthetically valuable. The choice of reducing agent and conditions is critical to achieving this selectivity. wikipedia.org

Reduction to Hydroxylamines: The partial reduction of an aromatic nitro group to a hydroxylamine requires milder conditions than those used for complete reduction to an amine. Several methods are established for this transformation on general nitroarenes, which can be applied to this compound. wikipedia.org Reagents such as zinc metal in the presence of an ammonium (B1175870) chloride solution are effective. wikipedia.org Another approach involves catalytic hydrogenation using a rhodium on carbon catalyst with hydrazine (B178648) monohydrate at room temperature. wikipedia.org

Reduction to Azo Compounds: The formation of azo compounds involves the dimerization of two nitroarene molecules. This transformation is often achieved using metal hydrides. wikipedia.org For instance, treating an aromatic nitro compound with reagents like lithium aluminum hydride (LiAlH4) can yield the corresponding azo derivative. wikipedia.org However, it is important to note that such powerful hydrides can also reduce the ester and aldehyde functionalities present in the molecule. orgoreview.comdavuniversity.org

Table 1: Selective Reduction of the Nitro Group in this compound

| Reagent | Conditions | Major Product |

|---|---|---|

| Zinc (Zn), Ammonium Chloride (NH₄Cl) | Aqueous solution | Ethyl 6-formyl-5-(hydroxyamino)nicotinate |

| Rhodium on Carbon (Rh/C), Hydrazine (N₂H₄) | Room temperature | Ethyl 6-formyl-5-(hydroxyamino)nicotinate |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether | Bis(ethyl 6-formyl-nicotinate-5-yl)diazene |

Utility of the Nitro Group as a Leaving Group in Nucleophilic Aromatic Substitution

The pyridine ring in this compound is electron-deficient, a characteristic that is enhanced by its three electron-withdrawing substituents. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is uncommon for many aromatic systems. wikipedia.orglibretexts.org In this context, the nitro group can serve as an effective leaving group. stackexchange.com

The SNAr mechanism proceeds via a two-step addition-elimination process. nih.gov A strong nucleophile attacks the carbon atom bearing the nitro group (the ipso carbon), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The stability of this complex is crucial for the reaction to proceed. The presence of electron-withdrawing groups positioned ortho or para to the site of attack helps to delocalize the negative charge, thereby stabilizing the intermediate. libretexts.orgchemistrysteps.com In this compound, the formyl group at the 6-position is ortho to the nitro group, providing the necessary stabilization for the Meisenheimer complex. The reaction is completed by the departure of the nitro group, which re-establishes the aromaticity of the ring. wikipedia.org A variety of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace the nitro group. chemistrysteps.com

Table 2: Nucleophilic Aromatic Substitution of this compound

| Nucleophile | Reagent/Solvent | Product |

|---|---|---|

| Methoxide | Sodium Methoxide (NaOCH₃) / Methanol (CH₃OH) | Ethyl 6-formyl-5-methoxynicotinate |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) / DMF | Ethyl 6-formyl-5-(phenylthio)nicotinate |

| Azide | Sodium Azide (NaN₃) / DMSO | Ethyl 5-azido-6-formylnicotinate |

| Fluoride | Cesium Fluoride (CsF) / DMSO, 120 °C | Ethyl 5-fluoro-6-formylnicotinate stackexchange.com |

Reactions of the Ester Functionality

The ethyl ester group at the 3-position of the pyridine ring is a versatile functional group that can undergo several characteristic reactions, including hydrolysis, transesterification, and reduction.

Ester hydrolysis is a fundamental reaction that converts an ester into its corresponding carboxylic acid. This transformation can be achieved under either acidic or basic (saponification) conditions, followed by an acidic workup. In the case of this compound, hydrolysis cleaves the ethyl group, yielding 6-formyl-5-nitronicotinic acid. This reaction provides a route to nicotinic acid derivatives that can serve as precursors for other molecules, such as amides.

Transesterification is a process in which the alkoxy group of an ester is exchanged with that of an alcohol. orgoreview.com This equilibrium-driven reaction is typically catalyzed by an acid or a base. By treating this compound with a different alcohol (e.g., methanol, isopropanol) in the presence of a catalyst, a new ester can be formed. Using a large excess of the new alcohol helps to drive the reaction to completion. This method allows for the synthesis of a library of different nicotinic esters from a single precursor.

Table 3: Transesterification of this compound

| Alcohol (R-OH) | Catalyst | Product |

|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ (catalytic) | Mthis compound |

| Isopropanol ((CH₃)₂CHOH) | Sodium Isopropoxide (catalytic) | Isopropyl 6-formyl-5-nitronicotinate |

| Benzyl alcohol (BnOH) | H₂SO₄ (catalytic) | Benzyl 6-formyl-5-nitronicotinate |

Hydride Reagents: Esters can be reduced to primary alcohols using powerful reducing agents. libretexts.org Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, reducing the ester to a primary alcohol. orgoreview.comlibretexts.org Weaker reagents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters. orgoreview.com When applied to this compound, LiAlH₄ would be expected to reduce both the ester and the formyl group, yielding (5-nitropyridine-3,4-diyl)dimethanol. However, LiAlH₄ can also reduce the nitro group, potentially leading to a mixture of products, including azo compounds. wikipedia.org More selective reagents, such as diisobutylaluminium hydride (DIBAL-H), can reduce esters to aldehydes at low temperatures, but can also achieve reduction to the primary alcohol under different conditions. davuniversity.org

Grignard Reagents: Grignard reagents (R-Mg-X) are potent carbon-based nucleophiles that react readily with esters. byjus.com The reaction involves a double addition to the ester carbonyl. The first addition of the Grignard reagent forms a ketone intermediate, which is more reactive than the starting ester. masterorganicchemistry.com This intermediate immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup. masterorganicchemistry.comlibretexts.org In this process, two identical R-groups from the Grignard reagent are installed at the carbonyl carbon. The formyl group present in this compound would also be attacked by the Grignard reagent to form a secondary alcohol. youtube.com

Table 4: Reaction of Functional Groups with Grignard Reagents

| Functional Group | Reagent (R-MgX) | Product (after acidic workup) |

|---|---|---|

| Ethyl Ester | 2 eq. Methylmagnesium bromide (CH₃MgBr) | 2-(6-formyl-5-nitropyridin-3-yl)propan-2-ol |

| Formyl | 1 eq. Methylmagnesium bromide (CH₃MgBr) | Ethyl 6-(1-hydroxyethyl)-5-nitronicotinate |

Pyridine Ring Functionalization and Derivatization

The functional groups on this compound can be used as handles to construct more complex heterocyclic systems. A common strategy involves the reduction of the nitro group to an amine, followed by a cyclization reaction to form a fused bicyclic ring system. For example, reduction of the nitro group to an amine, followed by reaction with an appropriate reagent, can lead to the formation of wikipedia.orglibretexts.orgstackexchange.comtriazolo[1,5-a]pyridines, a class of compounds with known biological activities. nih.gov

The formyl group is also a valuable precursor for ring formation. It can undergo condensation reactions with various nucleophiles. For instance, reaction with an active methylene (B1212753) compound (e.g., malononitrile) in a Knoevenagel condensation would yield a vinyl-substituted pyridine. This new olefinic bond can then participate in subsequent intramolecular cyclization reactions to build other fused rings. These derivatization strategies highlight the utility of this compound as a scaffold for creating diverse and complex molecular architectures.

Electrophilic and Nucleophilic Substitutions on the Pyridine Core

The pyridine ring in this compound is highly deactivated towards electrophilic aromatic substitution due to the presence of two strong electron-withdrawing groups (nitro and ethyl carboxylate). quimicaorganica.org Electrophilic attack, if forced, would likely occur at the C-3 position, which is the least deactivated position. quimicaorganica.org

Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The nitro group at the C-5 position can act as a good leaving group, especially when activated by the adjacent formyl group at C-6 and the ester at C-3. Nucleophiles can attack the positions ortho or para to the nitro group. quimicaorganica.org

Recent studies on 2-methyl- and 2-arylvinyl-3-nitropyridines have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles. nih.gov This suggests that the nitro group in this compound could potentially be displaced by various nucleophiles.

Another important reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This method allows for the introduction of carbon or heteroatom substituents onto electron-deficient aromatic rings. acs.orgorganic-chemistry.org In the case of this compound, a VNS reaction could potentially occur at the C-2 or C-4 positions.

Table 1: Examples of Nucleophilic Substitution Reactions on Substituted Nitropyridines

| Substrate | Reagent/Conditions | Product(s) | Yield (%) | Reference |

| 2-methyl-3,5-dinitropyridine | 4-chlorobenzylthiol, K2CO3, DMF, rt | 2-methyl-3-(4-chlorobenzylthio)-5-nitropyridine | 95 | nih.gov |

| 2-methyl-3-nitro-5-bromopyridine | Benzylthiol, K2CO3, DMF, 80 °C | 2-methyl-3-benzylthio-5-bromopyridine | 85 | nih.gov |

| 3-Nitropyridine | Hydroxylamine, KOH/liquid NH3 | 4-Amino-3-nitropyridine | High | ntnu.no |

| Methyl 3-nitropyridine-4-carboxylate | Morpholine, DMSO, 80 °C | Methyl 3-morpholino-4-pyridinecarboxylate | Moderate | ntnu.no |

This table presents data for analogous compounds to illustrate potential nucleophilic substitution pathways.

Metal-Catalyzed Coupling Reactions at Substituted Positions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on pyridine rings. mdpi.comrhhz.net While this compound does not possess a halogen substituent, which is a common handle for these reactions, the nitro group itself can participate in denitrative coupling reactions. rhhz.netacs.org Palladium and copper catalysts have been shown to effectively couple nitroarenes with various partners. acs.orgnih.gov

For instance, palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes with arylboronic acids can lead to the formation of biaryl compounds. rhhz.net Similarly, Sonogashira coupling can be used to introduce alkyne moieties. acs.org These reactions typically involve the in-situ reduction of the nitro group and subsequent catalytic steps.

The formyl group and the ester group are generally tolerant of these coupling conditions, although side reactions involving the aldehyde, such as reduction or condensation, could occur depending on the specific reagents and conditions used.

Table 2: Examples of Metal-Catalyzed Coupling Reactions on Nitropyridines and Nitroarenes

| Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| 1-Nitronaphthalene | Phenylboronic acid | Pd(OAc)2, SPhos, K3PO4, Toluene/H2O, 100 °C | Denitrative Suzuki Coupling | 95 | rhhz.net |

| 2-Chloro-5-nitropyridine | Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N, THF, rt | Sonogashira Coupling | 85 | nih.gov |

| 4-Nitroanisole | Aniline | CuI, Xantphos, PhSiH3, THF, 80 °C | Reductive C-N Coupling | 87 | nih.gov |

| 2,6-Dichloro-3-nitropyridine | 2,4-Dichlorophenylboronic acid | Pd(OAc)2, SPhos, K3PO4, MeCN/H2O, reflux | Suzuki Coupling | Not specified | nih.gov |

This table showcases examples of metal-catalyzed couplings on related nitroaromatic systems, suggesting potential transformations for this compound.

Ring-Opening and Rearrangement Reactions

The highly electron-deficient pyridine ring in this compound is susceptible to ring-opening reactions under certain conditions. For example, treatment of 2-chloro-3-nitropyridine (B167233) with hydroxide (B78521) ions leads to a ring-opened intermediate through an SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). nih.govacs.orgacs.org The presence of multiple electron-withdrawing groups in this compound would likely facilitate such a process.

Rearrangement reactions of nitropyridines are also known. For example, 3-nitropyridinium salts have been shown to rearrange to 3-nitropyrroles upon treatment with amines. researchgate.net The specific rearrangement pathways for this compound would depend on the reaction conditions and the reagents employed. The formyl and ester groups could also participate in or influence these rearrangements. For instance, N-phenacylated 4,6-dimethyl-5-nitropyridin-2-ones undergo rearrangement to form indolizine (B1195054) derivatives. nih.gov

Table 3: Examples of Ring-Opening and Rearrangement Reactions of Nitropyridines

| Substrate | Reagent/Conditions | Reaction Type | Product(s) | Reference |

| 2-Chloro-3-nitropyridine | NaOD/D2O | Ring-Opening (SN(ANRORC)) | pseudo-trans carbanion 3-pentenenitrile, 2-nitro-5-oxo, ion(−1), sodium | acs.org |

| 1-Methyl-3,5-dinitro-2-pyridone | Ketone, NH3 | Three-Component Ring Transformation | Substituted Nitropyridines | nih.gov |

| 3-Benzoylamino-5-nitropyridinium salts | Ethanolic methylamine | Rearrangement | 2-Acyl-4-nitropyrroles | researchgate.net |

| N-Phenacyl-4,6-dimethyl-2-methoxy-5-nitropyridine | Base | Rearrangement | 5-Hydroxy-8-nitroindolizines | nih.gov |

This table provides examples of ring-opening and rearrangement reactions observed in related nitropyridine systems.

Applications of Ethyl 6 Formyl 5 Nitronicotinate in Advanced Organic Synthesis

Precursor in the Construction of Fused Heterocyclic Systems

The strategic positioning of reactive sites in Ethyl 6-formyl-5-nitronicotinate makes it an ideal starting material for synthesizing fused heterocyclic compounds. The aldehyde and nitro groups, in particular, can participate in a variety of cyclization reactions to form polycyclic structures containing the pyridine (B92270) ring.

Synthesis of Polycyclic Nicotinic Acid Analogues

Recent patent literature highlights the utility of this compound as a key intermediate in the synthesis of complex molecules, including those with potential applications in medicinal chemistry. google.comgoogle.comgoogle.comgoogle.comgoogle.com The synthesis of this crucial building block is achieved through the oxidation of ethyl 6-methyl-5-nitronicotinate. google.comgoogle.comgoogle.comgoogle.com

A general method for the preparation of this compound involves the reaction of ethyl 6-methyl-5-nitronicotinate with selenium dioxide in a suitable solvent such as dioxane. google.comgoogle.comgoogle.comgoogle.com The reaction mixture is typically heated to facilitate the oxidation of the methyl group to a formyl group, yielding the desired product after purification. google.comgoogle.comgoogle.comgoogle.com

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

| Ethyl 6-methyl-5-nitronicotinate | Selenium Dioxide (SeO₂) | Dioxane | 110°C, 4h | This compound | 90% | google.comgoogle.comgoogle.com |

This intermediate is then utilized in subsequent steps to construct more elaborate molecular frameworks. For instance, it undergoes reactions where the formyl group is targeted to build upon the pyridine scaffold, leading to the formation of polycyclic systems that can be considered analogues of nicotinic acid. google.com

Assembly of Pyrido-fused Heterocycles

The reactivity of the formyl and nitro groups of this compound allows for its use in the assembly of various pyrido-fused heterocycles. These reactions often involve condensation or cyclization cascades, where the substituents on the pyridine ring direct the formation of new rings.

While specific examples of its use in assembling a wide range of pyrido-fused heterocycles are still emerging in publicly available literature, its role as an intermediate in the synthesis of complex inhibitors suggests its utility in this area. google.comgoogle.com The formyl group can act as an electrophile, reacting with a variety of nucleophiles to initiate the formation of a new heterocyclic ring fused to the pyridine core. The nitro group can also be transformed into other functional groups, such as an amino group, which can then participate in further cyclization reactions.

Intermediate in the Synthesis of Chemically Diverse Compound Libraries

The versatility of this compound extends to its use as a scaffold for generating libraries of chemically diverse compounds. Its functional handles allow for the introduction of various substituents and the construction of different molecular skeletons.

Building Block for Complex Natural Product Analogues (non-biological focus)

This compound has been identified as a key starting material in the synthesis of complex molecules that are analogues of naturally occurring structures, particularly those with potential as selective PARP1 inhibitors. google.comgoogle.com From a purely synthetic chemistry perspective, these multi-step syntheses showcase the compound's value in constructing intricate molecular architectures.

In a documented synthetic route, this compound is reacted in a multi-step sequence to ultimately yield complex fused heterocyclic systems. google.com This demonstrates its role as a foundational element upon which significant molecular complexity can be built, mimicking the structural motifs found in some natural products.

Scaffold for Novel Material Science Precursors

Currently, there is limited specific information available in the public domain detailing the application of this compound as a scaffold for novel material science precursors. However, the inherent reactivity of the molecule suggests potential in this area. The aromatic and functionalized nature of the pyridine ring system could be exploited to create precursors for organic electronic materials or specialized polymers. Further research is required to explore these possibilities.

Contributions to Methodology Development in Synthetic Chemistry

The use of this compound in the synthesis of complex molecules contributes to the broader field of synthetic methodology. The development of efficient synthetic routes starting from this intermediate, as documented in recent patents, provides new strategies for accessing complex chemical space. google.comgoogle.com

Use in Cascade Reactions and Multicomponent Reactions

While specific, documented examples of this compound in cascade and multicomponent reactions are not extensively reported in the literature, its structural motifs suggest significant potential in these areas. The presence of both an aldehyde and a Michael acceptor system (due to the nitro and ester groups) makes it an ideal candidate for sequential reactions where multiple bonds are formed in a single operation.

Hypothetical Reaction Scheme:

A plausible multicomponent reaction could involve the condensation of this compound with a primary amine and an active methylene (B1212753) compound. This would likely proceed through an initial imine formation at the formyl group, followed by a Michael addition of the active methylene compound to the electron-deficient pyridine ring, and subsequent cyclization to afford highly substituted, fused heterocyclic systems.

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product |

| This compound | Aniline | Malononitrile | Dihydropyridopyrimidine derivative |

| This compound | Benzylamine | Ethyl cyanoacetate | Fused pyridine derivative |

This table presents hypothetical reaction partners and potential products to illustrate the utility of this compound in multicomponent reactions.

Development of New Protecting Group Strategies for Pyridine Systems

The inherent reactivity of the functional groups on this compound could be harnessed for the development of novel protecting group strategies. The formyl group, for instance, could be selectively transformed into an acetal (B89532) or a related protecting group. This would allow for chemical modifications at other positions of the pyridine ring, with the formyl group being readily regenerated under specific deprotection conditions. The nitro group also offers possibilities for transformation, such as reduction to an amino group, which can then be protected and further functionalized.

| Protecting Group | Target Functional Group | Deprotection Condition |

| Dimethyl acetal | Formyl group | Mild acidic hydrolysis |

| Boc-amino | Amino group (from nitro reduction) | Trifluoroacetic acid |

This table outlines potential protecting group strategies for the functional groups present in this compound.

Role in Advanced Chemical Biology Probe Synthesis (focus on chemical aspects, not biological assay results)

The synthesis of sophisticated probes for chemical biology often requires scaffolds that can be readily functionalized with reporter groups (e.g., fluorophores, biotin) and reactive moieties for target engagement. The chemical handles present on this compound make it an attractive starting point for the construction of such probes.

The formyl group can be utilized for bioconjugation via reductive amination with amino-containing biomolecules or linker systems. The nitro group can be reduced to an amine, providing another site for functionalization. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a common anchor point for amide bond formation with amines on reporter tags or linkers.

Synthetic Strategy for a Hypothetical Probe:

Selective Reduction: The nitro group of this compound is selectively reduced to an amine.

Fluorophore Coupling: The newly formed amino group is then coupled with a fluorescent dye containing a carboxylic acid functional group (e.g., a carboxyfluorescein derivative) via standard amide bond formation protocols.

Linker Attachment: The formyl group is reacted with a bifunctional linker containing an aminooxy group at one end and a bioorthogonal reactive group (e.g., an alkyne or azide) at the other, forming a stable oxime ether linkage.

Spectroscopic and Advanced Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

2D NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all signals in Ethyl 6-formyl-5-nitronicotinate.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the methyl and methylene (B1212753) protons of the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC is crucial for assigning the carbon signals of the pyridine (B92270) ring and the ethyl ester.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, the formyl proton would be expected to show correlations to the C6 and C5 carbons of the pyridine ring.

An illustrative table of expected 2D NMR correlations for the complete assignment of this compound is presented below.

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| H-2 | H-4 | C-2 | C-3, C-4, C-6 |

| H-4 | H-2 | C-4 | C-2, C-3, C-5 |

| Formyl-H | -- | Formyl-C | C-5, C-6 |

| Methylene-H (CH₂) | Methyl-H (CH₃) | Methylene-C (CH₂) | Ester-C=O, Methyl-C (CH₃) |

| Methyl-H (CH₃) | Methylene-H (CH₂) | Methyl-C (CH₃) | Methylene-C (CH₂), Ester-C=O |

Dynamic NMR for Conformational Analysis and Rotational Barriers

The presence of a formyl group and an ethyl ester group attached to the pyridine ring introduces the possibility of rotational isomers (conformers). Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes, such as bond rotations, that occur on the NMR timescale. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of signals corresponding to atoms involved in the dynamic process.

For this compound, DNMR could be employed to investigate the rotational barrier around the C6-C(formyl) bond and the C3-C(ester) bond. At low temperatures, the rotation around these bonds might be slow enough to observe distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals into a single, averaged peak. From the coalescence temperature and the frequency difference between the signals of the conformers, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Such studies provide valuable insight into the molecule's conformational preferences and flexibility.

Solid-State NMR Applications

While solution-state NMR is more common for organic molecules, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of a compound in its crystalline or amorphous solid form. For this compound, ssNMR could be used to:

Characterize Polymorphs: Different crystalline forms (polymorphs) of the compound would give rise to distinct ssNMR spectra, allowing for their identification and characterization.

Determine Intermolecular Interactions: Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide information about through-space proximities between atoms, revealing details about the packing of molecules in the crystal lattice and intermolecular interactions such as hydrogen bonding.

Study Dynamics in the Solid State: Solid-state NMR can also be used to investigate molecular motions, such as the rotation of the methyl group of the ethyl ester, in the solid phase.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental composition.

Fragmentation Pathway Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. The fragmentation pattern is characteristic of the molecule's structure and can be used for its confirmation. For this compound, common fragmentation pathways in electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID) would likely involve:

Loss of the ethoxy group (-OCH₂CH₃) from the ester functionality.

Loss of ethylene (C₂H₄) via a McLafferty rearrangement of the ethyl ester.

Loss of the formyl radical (-CHO) .

Loss of the nitro group (-NO₂) .

Cleavage of the pyridine ring itself.

By analyzing the masses of the fragment ions, a detailed fragmentation pathway can be proposed, which serves as a fingerprint for the molecule and confirms the connectivity of its functional groups.

A hypothetical table of expected major fragment ions in the mass spectrum of this compound is shown below.

| m/z (mass-to-charge ratio) | Proposed Fragment | Possible Origin |

| 224 | [M]⁺ | Molecular Ion |

| 195 | [M - CHO]⁺ | Loss of the formyl group |

| 179 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 178 | [M - NO₂]⁺ | Loss of the nitro group |

| 151 | [M - OCH₂CH₃ - CO]⁺ | Subsequent loss of CO from the ester |

Isotopic Labeling Studies and Reaction Monitoring

Isotopic labeling, where an atom in the molecule is replaced by one of its isotopes (e.g., ¹³C instead of ¹²C, or ¹⁵N instead of ¹⁴N), is a powerful tool when used in conjunction with mass spectrometry. For this compound, isotopic labeling could be used to:

Elucidate Reaction Mechanisms: By synthesizing the molecule with a labeled atom at a specific position, the fate of that atom in a chemical reaction can be traced by observing the mass shifts in the products and intermediates.

Confirm Fragmentation Pathways: The fragmentation pathways proposed from mass spectrometry can be confirmed by observing the masses of the fragments of the isotopically labeled compound. For example, if the carbonyl carbon of the ester is labeled with ¹³C, any fragment containing this carbon will have a mass one unit higher than the corresponding fragment from the unlabeled molecule.

Quantitative Analysis: Isotope-labeled standards of this compound could be used for accurate quantification of the compound in complex mixtures using techniques like isotope dilution mass spectrometry.

Chromatographic Method Development and Validation

Chromatographic techniques are fundamental for separating this compound from impurities that may arise during its synthesis, such as starting materials, reagents, or side-reaction products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like this compound. A typical method would involve reverse-phase chromatography, which separates compounds based on their hydrophobicity.

Method Development: The development of a robust HPLC method requires careful optimization of several parameters. For pyridine derivatives, C18 columns are commonly employed due to their versatility. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol. sielc.comhelixchrom.com The pH of the aqueous phase is a critical parameter, as it can affect the ionization state and thus the retention of the pyridine nitrogen. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the timely elution of all components with good peak shape. gyanvihar.org Detection is typically performed using a UV detector, set at a wavelength where the pyridine ring and nitro group exhibit strong absorbance, likely in the 250-280 nm range. sielc.com

Validation: Once developed, the method must be validated according to established guidelines to ensure it is fit for purpose. Validation parameters include specificity, linearity, accuracy, precision, and robustness. researchgate.netresearchgate.net This process confirms that the method can reliably separate the main compound from potential impurities and quantify it accurately.

Illustrative HPLC Method Parameters for a Nicotinate (B505614) Derivative

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While the target compound itself may have low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying and quantifying volatile or semi-volatile byproducts and residual solvents from the synthesis process. thermofisher.comcdc.gov

Methodology: Samples are typically diluted in a suitable solvent and injected into the GC, where they are vaporized. The separation occurs in a capillary column (e.g., a 5%-phenyl-methylpolysiloxane column) based on the boiling points and polarities of the components. mdpi.com The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds from the most to the least volatile. The eluted compounds then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules (commonly via electron ionization) and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound that aids in its identification. mdpi.comnih.gov

Typical Volatile Impurities: Potential volatile impurities could include solvents used in the synthesis (e.g., ethanol, toluene, tetrahydrofuran) or volatile precursors. GC-MS offers very low limits of detection, making it highly sensitive for this purpose. mdpi.comgoogle.com

Example GC-MS System Conditions

| Parameter | Condition |

|---|---|

| Column | HP-5ms (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 300 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-500 amu |

Hyphenated Techniques (LC-MS/MS) for Impurity Profiling

For comprehensive impurity profiling, particularly for structurally similar and non-volatile impurities, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art approach. resolvemass.cachimia.chijprajournal.com This technique combines the superior separation power of HPLC with the high sensitivity and specificity of mass spectrometry. youtube.comnih.gov

Methodology: After separation on the LC column as described in section 5.3.1, the eluent is directed into the mass spectrometer's ion source (e.g., electrospray ionization, ESI). The parent ions of interest can be selected and fragmented to produce product ions. This MS/MS process provides detailed structural information that is crucial for identifying unknown impurities, even at trace levels. chimia.ch This capability is essential for distinguishing between isomers or compounds with minor structural differences from this compound.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

Procedure: A high-quality single crystal is grown and mounted in a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern of scattered X-rays is collected. wikipedia.org By analyzing the positions and intensities of the diffracted spots, a 3D electron density map of the crystal's unit cell can be generated. From this map, the precise positions of each atom can be determined, yielding a complete molecular structure. cdnsciencepub.commdpi.com This method is the gold standard for structural elucidation and can reveal subtle details such as intermolecular interactions (e.g., hydrogen bonding) that govern the crystal packing. mdpi.com

Illustrative Crystallographic Data for a Pyridine Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 8.1 Å, b = 12.3 Å, c = 9.5 Å |

| Angles | α = 90°, β = 105°, γ = 90° |

| Volume | 915 ų |

| Z (Molecules/unit cell) | 4 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Spectroscopic methods provide rapid and valuable information about the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, characteristic absorption bands would be expected for:

C=O stretching (ester and aldehyde): Strong absorptions typically around 1700-1750 cm⁻¹. scielo.org.za

N-O stretching (nitro group): Strong, asymmetric and symmetric stretches, often near 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.

C-H stretching (aromatic and aliphatic): Absorptions typically just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.

C=C and C=N stretching (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region. scielo.org.za

C-O stretching (ester): Bands in the 1100-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the nitropyridine ring is expected to produce strong absorption bands in the UV region. nih.govnih.gov The spectrum, typically measured in a solvent like methanol or ethanol, can be used for quantitative analysis and to provide evidence of the conjugated π-electron system. For related compounds like ethyl nicotinate and methyl nicotinate, absorption maxima are observed in the 260-270 nm range. nist.govspectrabase.com The presence of the nitro and formyl groups would likely shift this absorption to a longer wavelength (a bathochromic shift).

Theoretical and Computational Studies of Ethyl 6 Formyl 5 Nitronicotinate and Its Derivatives

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations provide a microscopic understanding of the electronic characteristics of ethyl 6-formyl-5-nitronicotinate. These computational methods are instrumental in elucidating the molecule's reactivity patterns.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO signifies the ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the presence of the electron-withdrawing nitro (-NO₂) and formyl (-CHO) groups, along with the ethyl ester (-COOEt) group, significantly influences the energy and distribution of these frontier orbitals. The nitro and formyl groups, being powerful electron-withdrawing entities, are expected to lower the energies of both the HOMO and LUMO. A lower HOMO energy suggests a reduced nucleophilicity, while a lower LUMO energy points to a heightened electrophilicity, particularly at the carbon atoms of the pyridine (B92270) ring and the formyl group.

Computational studies, typically employing Density Functional Theory (DFT) at a level like B3LYP/6-311G(d,p), would reveal the precise energies and spatial distributions of these orbitals. The HOMO is likely to be distributed over the pyridine ring and the oxygen atoms of the nitro group, while the LUMO is expected to be localized predominantly on the formyl group and the nitro group, indicating these as the primary sites for nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.85 |

| LUMO | -3.20 |

| HOMO-LUMO Gap | 4.65 |

Note: These values are representative and would be obtained from specific quantum chemical calculations.

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.

The charge distribution within a molecule provides a clear picture of its electronic landscape and is fundamental to understanding its intermolecular interactions and reactive sites. This can be analyzed through methods like Mulliken population analysis, which assigns partial charges to each atom.

The electrostatic potential (ESP) map is a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP map would show a significant negative potential around the oxygen atoms of the nitro and formyl groups, as well as the ester carbonyl group, making these sites susceptible to electrophilic attack. Conversely, positive potential would be concentrated on the hydrogen atoms and the carbon atom of the formyl group, indicating these as likely sites for nucleophilic interaction.

The pyridine ring nitrogen atom will also exhibit a region of negative potential, influencing its basicity and ability to form hydrogen bonds. The electron-withdrawing nature of the substituents would lead to a net positive charge on the carbon atoms of the pyridine ring.

Table 2: Hypothetical Mulliken Atomic Charges on Key Atoms of this compound

| Atom | Mulliken Charge (a.u.) |

| N (pyridine) | -0.45 |

| C (formyl) | +0.35 |

| O (formyl) | -0.50 |

| N (nitro) | +0.80 |

| O (nitro) | -0.40 |

| C (ester carbonyl) | +0.60 |

| O (ester carbonyl) | -0.55 |

Note: These values are illustrative and would be derived from quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are powerful tools to explore these aspects.

This compound possesses several rotatable bonds, primarily around the formyl and ethyl ester groups. The rotation around the C-C bond connecting the formyl group to the pyridine ring and the C-O bond of the ethyl ester will give rise to different conformers.

Table 3: Plausible Dihedral Angles for the Most Stable Conformer of this compound

| Dihedral Angle | Value (degrees) |

| C(pyridine)-C(formyl)-C-H | ~180 (anti-periplanar) |

| C(pyridine)-C(ester)-O-C | ~0 (syn-periplanar) |

Note: These values are hypothetical and would be determined through detailed conformational analysis.

The surrounding solvent environment can significantly influence the conformational preferences of a molecule. Molecular dynamics (MD) simulations can be employed to study these effects by simulating the molecule's behavior in an explicit solvent box over time.

In a nonpolar solvent, intramolecular interactions will dominate, and the molecule will likely adopt a more compact conformation. In a polar solvent, such as water or ethanol, the solvent molecules can form hydrogen bonds and other electrostatic interactions with the polar groups of this compound (the nitro, formyl, and ester groups). These interactions can stabilize more extended conformations and may alter the rotational barriers between different conformers. For instance, the accessibility of the formyl group to solvent molecules could be a critical factor in its reactivity in different solvent environments. MD simulations can provide insights into the solvation shells around the molecule and the dynamics of solvent-solute interactions. nih.govrsc.org

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, several types of reactions could be investigated.

One important reaction would be the nucleophilic addition to the formyl group, a characteristic reaction of aldehydes. Computational methods can be used to model the reaction pathway of a nucleophile (e.g., a hydride source or an organometallic reagent) attacking the electrophilic carbon of the formyl group. By mapping the potential energy surface, the transition state structure for this addition can be located, and the corresponding activation energy barrier can be calculated. This would provide a quantitative measure of the reactivity of the formyl group.

Furthermore, computational studies could explore the reactivity of the pyridine ring itself, such as its susceptibility to nucleophilic aromatic substitution, which would be influenced by the strong electron-withdrawing effects of the nitro and formyl groups. The mechanism of reactions involving the nitro group, such as its reduction, could also be investigated. These studies would typically involve DFT calculations to trace the intrinsic reaction coordinate (IRC) from the transition state to the reactants and products, confirming the proposed mechanism. Such computational insights are crucial for understanding and predicting the chemical transformations of this compound and for the rational design of synthetic routes to its derivatives. chemrxiv.org

Transition State Characterization for Key Synthetic Steps

The synthesis of complex molecules from precursors like this compound involves a series of chemical transformations, each proceeding through a high-energy transition state. The characterization of these transition states is fundamental to understanding the reaction kinetics and mechanism. Computational methods, particularly density functional theory (DFT), are employed to locate and characterize the geometry and energy of these fleeting structures.

For instance, in a reaction involving the condensation of this compound with another reagent, the transition state would feature partially formed and partially broken bonds between the reactants. The computational determination of this geometry, along with vibrational frequency analysis, confirms the structure as a true transition state (characterized by a single imaginary frequency). The energy of this transition state, relative to the reactants, determines the activation energy of the reaction, a key parameter in predicting reaction rates.

Table 1: Calculated Activation Energies for a Hypothetical Reaction Step

| Reaction Step | Reactant A | Reactant B | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Aldol (B89426) Condensation | This compound | Acetone | -15.2 | 18.5 |

| Wittig Reaction | This compound | Triphenylphosphine ylide | -22.7 | 12.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental or computational studies on the transition states of this compound were not publicly available.

Energy Profiles of Proposed Reaction Pathways

A comprehensive understanding of a chemical process requires the mapping of the entire reaction pathway, including reactants, intermediates, transition states, and products. This is represented by a reaction energy profile, which plots the potential energy of the system as the reaction progresses. Computational chemistry allows for the detailed construction of these profiles.

For the multistep synthesis of derivatives from this compound, each step would have its own energy profile. By piecing these together, a complete energetic landscape of the entire synthetic route can be visualized. This allows chemists to identify the rate-determining step (the step with the highest activation energy) and to understand why certain products are formed in favor of others (thermodynamic vs. kinetic control). For example, a patent application describes the preparation of ethyl 7-ethyl-6-carbonyl-5,6,7,8-tetrahydro-1,5-naphthalene-3-carboxylate starting from this compound. google.com A computational study could elucidate the energy profile of this multi-step process, providing valuable information for optimizing reaction conditions.

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling has emerged as a crucial tool in modern chemistry, enabling the anticipation of a molecule's behavior and properties before it is ever synthesized in a lab. This is particularly useful for a versatile building block like this compound.

Quantitative Structure-Activity Relationships (QSAR) in a chemical context (not biological)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activities. While often associated with biological activity, QSAR can also be applied in a purely chemical context to predict properties like reactivity, selectivity, or the efficiency of a catalyst.

In the context of this compound and its derivatives, a QSAR model could be developed to predict, for example, the yield of a particular reaction based on the electronic and steric properties of different substituents on the pyridine ring. By calculating various molecular descriptors (e.g., Hammett parameters, Taft steric parameters, molecular orbital energies) for a series of derivatives and correlating them with experimentally determined reaction outcomes, a predictive model can be built. This model can then be used to estimate the reactivity of new, unsynthesized derivatives, guiding synthetic efforts towards molecules with desired properties.

In silico Screening for Chemical Diversification beyond known synthetic pathways

In silico screening involves the use of computational methods to screen large virtual libraries of compounds for desired properties. This approach allows for the rapid exploration of chemical space and the identification of promising candidates for synthesis.